Potassium (4-tert-butoxycarbonylpiperazin-1-YL)methyltrifluoroborate
Overview
Description
Potassium (4-tert-butoxycarbonylpiperazin-1-yl)methyltrifluoroborate is a chemical compound with the molecular formula C10H19BF3N2O2.K and a molecular weight of 306.175 g/mol . It is a white crystalline solid that is highly soluble in water and organic solvents. This compound is primarily used in organic synthesis as a reagent, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki coupling .
Mechanism of Action
Target of Action
Potassium (4-tert-butoxycarbonylpiperazin-1-YL)methyltrifluoroborate is primarily used as an additive in the perovskite precursor solution . Its main targets are the defects in perovskite films .
Mode of Action
The compound interacts with its targets by passivating the defects in perovskite films . This passivation improves the extraction of carriers in the films .
Biochemical Pathways
The introduction of this compound enhances the crystallization ability of perovskite, resulting in high-quality perovskite films with larger grain size . This process affects the pathway of carrier transport in perovskite solar cells .
Result of Action
The introduction of this compound leads to the creation of highly efficient rigid and flexible p-i-n perovskite solar cells with high power conversion efficiencies . The compound’s action also results in excellent thermal, humidity, and light stability under various conditions .
Action Environment
Environmental factors play a significant role in the action of this compound. For instance, the unencapsulated compound-modified device exhibits excellent stability under diverse conditions, such as continuous heating at 85 °C in N2-filled containers, ambient conditions at 60-70% relative humidity, and continuous illumination at 100 mW cm-2 . This suggests that the compound’s action, efficacy, and stability are influenced by environmental factors such as temperature, humidity, and light intensity .
Biochemical Analysis
Biochemical Properties
Potassium (4-tert-butoxycarbonylpiperazin-1-yl)methyltrifluoroborate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to passivate defects and improve the extraction of carriers in perovskite films, which enhances the crystallization ability of perovskite . This compound interacts with enzymes involved in the metabolic pathways, facilitating the synthesis of biologically active molecules. The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions that stabilize the transition states of biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is stable at room temperature and does not degrade easily . Its long-term effects on cellular function can vary depending on the experimental conditions. In in vitro studies, prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, which may result in altered cellular functions. In in vivo studies, the stability and degradation of this compound can influence its long-term effects on tissue and organ function.
Preparation Methods
The synthesis of Potassium (4-tert-butoxycarbonylpiperazin-1-yl)methyltrifluoroborate typically involves the reaction of a (4-tert-butoxycarbonylpiperazin-1-yl)methyl compound with trifluoroborate, followed by the addition of a potassium salt to obtain the target product . The reaction conditions usually include room temperature and the use of solvents like acetone, hexane, or ethyl ether . Industrial production methods are similar but may involve larger-scale equipment and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Potassium (4-tert-butoxycarbonylpiperazin-1-yl)methyltrifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as Suzuki coupling, where it acts as a boron-containing reagent.
Oxidation and Reduction Reactions: While specific oxidation and reduction reactions involving this compound are less common, it can participate in such reactions under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). The major products formed from these reactions depend on the specific reactants and conditions used but often include complex organic molecules useful in pharmaceuticals and materials science .
Scientific Research Applications
Potassium (4-tert-butoxycarbonylpiperazin-1-yl)methyltrifluoroborate has several scientific research applications:
Comparison with Similar Compounds
Potassium (4-tert-butoxycarbonylpiperazin-1-yl)methyltrifluoroborate can be compared with other similar compounds, such as:
Potassium (4-tert-butoxycarbonylpiperazin-1-yl)methylboronate: Similar in structure but contains a boronate group instead of a trifluoroborate group.
Potassium (4-tert-butoxycarbonylpiperazin-1-yl)methylphenylborate: Contains a phenylborate group, which may result in different reactivity and applications.
Potassium (4-tert-butoxycarbonylpiperazin-1-yl)methylboronic acid: Contains a boronic acid group, which can be used in different types of coupling reactions.
The uniqueness of this compound lies in its trifluoroborate group, which provides distinct reactivity and stability advantages in various chemical reactions .
Properties
IUPAC Name |
potassium;trifluoro-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BF3N2O2.K/c1-10(2,3)18-9(17)16-6-4-15(5-7-16)8-11(12,13)14;/h4-8H2,1-3H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNSYJFWKWTVKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CN1CCN(CC1)C(=O)OC(C)(C)C)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BF3KN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670570 | |
Record name | Potassium {[4-(tert-butoxycarbonyl)piperazin-1-yl]methyl}(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936329-97-4 | |
Record name | Borate(1-), [[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]methyl]trifluoro-, potassium (1:1), (T-4)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=936329-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Potassium {[4-(tert-butoxycarbonyl)piperazin-1-yl]methyl}(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 936329-97-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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